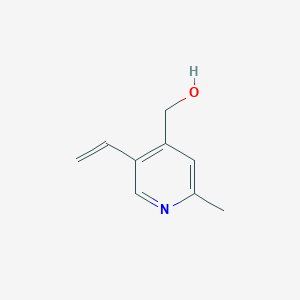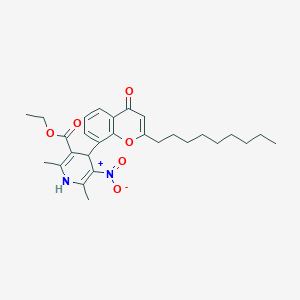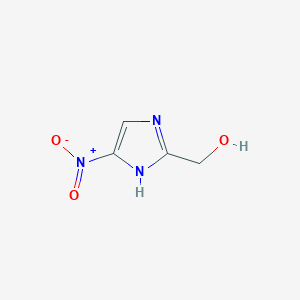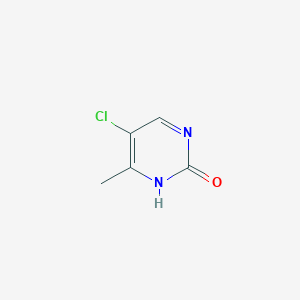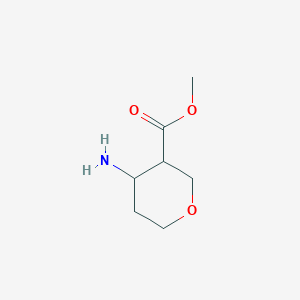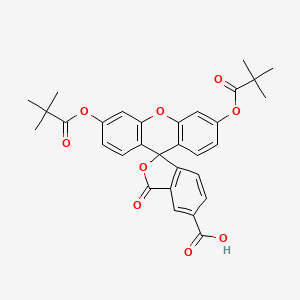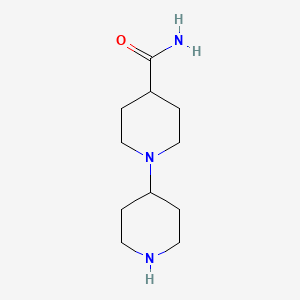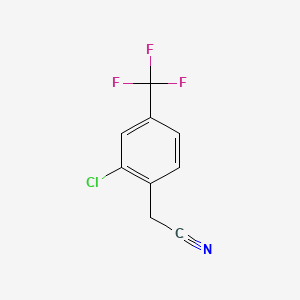
2-Cloro-4-(trifluorometil)fenilacetonitrilo
Descripción general
Descripción
2-Chloro-4-(trifluoromethyl)phenylacetonitrile is an organic compound with the molecular formula C9H5ClF3N and a molecular weight of 219.59 g/mol . It is characterized by the presence of a chloro group and a trifluoromethyl group attached to a phenyl ring, along with an acetonitrile group. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Aplicaciones Científicas De Investigación
2-Chloro-4-(trifluoromethyl)phenylacetonitrile is utilized in various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Applied in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
Mode of Action
It’s known that similar compounds can undergo various chemical reactions, such as deprotonation , which may influence their interaction with biological targets.
Biochemical Pathways
Similar compounds have been known to participate in reactions such as the suzuki-miyaura cross coupling reaction .
Pharmacokinetics
Safety data sheets indicate that the compound may be harmful if swallowed, inhaled, or comes into contact with skin , suggesting that it can be absorbed through these routes.
Result of Action
It’s known that similar compounds can cause skin and eye irritation, and may be harmful if inhaled or swallowed .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-4-(trifluoromethyl)phenylacetonitrile. For instance, the compound’s reactivity may be affected by factors such as temperature, pH, and the presence of other chemicals . .
Análisis Bioquímico
Biochemical Properties
2-Chloro-4-(trifluoromethyl)phenylacetonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of enzymatic activity, leading to changes in metabolic pathways .
Cellular Effects
2-Chloro-4-(trifluoromethyl)phenylacetonitrile affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of certain genes involved in detoxification processes, thereby affecting the overall metabolic state of the cell .
Molecular Mechanism
The molecular mechanism of 2-Chloro-4-(trifluoromethyl)phenylacetonitrile involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-4-(trifluoromethyl)phenylacetonitrile change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy .
Dosage Effects in Animal Models
The effects of 2-Chloro-4-(trifluoromethyl)phenylacetonitrile vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
2-Chloro-4-(trifluoromethyl)phenylacetonitrile is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter the levels of metabolites within the cell .
Transport and Distribution
The transport and distribution of 2-Chloro-4-(trifluoromethyl)phenylacetonitrile within cells and tissues involve specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can influence its overall activity and function .
Subcellular Localization
2-Chloro-4-(trifluoromethyl)phenylacetonitrile exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct it to particular compartments or organelles within the cell. This localization is essential for its role in various biochemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(trifluoromethyl)phenylacetonitrile typically involves the reaction of 2-chloro-4-(trifluoromethyl)benzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with the nitrile group .
Industrial Production Methods
In industrial settings, the production of 2-Chloro-4-(trifluoromethyl)phenylacetonitrile may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-(trifluoromethyl)phenylacetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The nitrile group can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenylacetonitriles.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or other reduced derivatives.
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)phenylacetonitrile: Similar structure but lacks the chloro group.
2-Chloro-4-(trifluoromethyl)benzyl chloride: Precursor in the synthesis of 2-Chloro-4-(trifluoromethyl)phenylacetonitrile.
2-Chloro-4-(trifluoromethyl)aniline: Contains an amino group instead of the nitrile group.
Uniqueness
2-Chloro-4-(trifluoromethyl)phenylacetonitrile is unique due to the combination of its chloro, trifluoromethyl, and nitrile groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable intermediate in various synthetic pathways and a potential candidate for drug development .
Propiedades
IUPAC Name |
2-[2-chloro-4-(trifluoromethyl)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF3N/c10-8-5-7(9(11,12)13)2-1-6(8)3-4-14/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNJAZVYQHVURW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



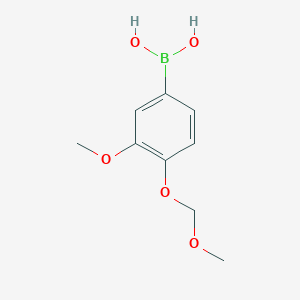
![3-Bromo-7-chloro-5-phenylpyrazolo[1,5-A]pyrimidine](/img/structure/B1646082.png)

